molecular formula C9H13N5O2S B12933598 N7-(2-((Hydroxyethyl)thio)ethyl)guanine CAS No. 5966-31-4

N7-(2-((Hydroxyethyl)thio)ethyl)guanine

Cat. No.: B12933598
CAS No.: 5966-31-4
M. Wt: 255.30 g/mol
InChI Key: SQQNJJKNRHKMKW-UHFFFAOYSA-N
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Description

N7-(2-((Hydroxyethyl)thio)ethyl)guanine is a compound belonging to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases at the N7 position. This reaction is typically carried out in vitro, resulting in the formation of this compound, followed by the formation of inter- and intrastrand diadducts between two guanine bases .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: N7-(2-((Hydroxyethyl)thio)ethyl)guanine undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The most frequent reaction is the alkylation of guanine bases at the N7 position .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfur mustard, which acts as an alkylating agent. The reactions are typically carried out under controlled laboratory conditions .

Major Products Formed: The major products formed from the reactions of this compound include bis(2-(guanine-7-yl)ethyl)sulfide and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .

Scientific Research Applications

N7-(2-((Hydroxyethyl)thio)ethyl)guanine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biomarker for exposure to sulfur mustard, a chemical warfare agent. The compound forms DNA adducts, which can be measured to verify exposure to sulfur mustard . Additionally, it is used in studies related to DNA damage and repair mechanisms .

Mechanism of Action

The mechanism of action of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases in DNA. This alkylation leads to the formation of DNA adducts, which can interfere with DNA replication and transcription. The molecular targets of this compound include guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms .

Properties

CAS No.

5966-31-4

Molecular Formula

C9H13N5O2S

Molecular Weight

255.30 g/mol

IUPAC Name

2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O2S/c10-9-12-7-6(8(16)13-9)14(5-11-7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16)

InChI Key

SQQNJJKNRHKMKW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCSCCO)C(=O)NC(=N2)N

Origin of Product

United States

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